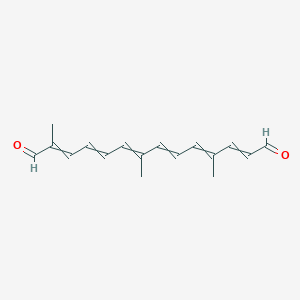
2,7,11-Trimethyltetradeca-2,4,6,8,10,12-hexaenedial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7,11-Trimethyltetradeca-2,4,6,8,10,12-hexaenedial is an organic compound characterized by its unique structure, which includes multiple conjugated double bonds and aldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,11-Trimethyltetradeca-2,4,6,8,10,12-hexaenedial typically involves multi-step organic reactions. One common method includes the aldol condensation of suitable precursors, followed by oxidation to introduce the aldehyde groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and efficient use of resources. The choice of raw materials and reaction conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,7,11-Trimethyltetradeca-2,4,6,8,10,12-hexaenedial undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The conjugated double bonds can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,7,11-Trimethyltetradeca-2,4,6,8,10,12-hexaenedial has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,7,11-Trimethyltetradeca-2,4,6,8,10,12-hexaenedial involves its interaction with molecular targets through its aldehyde groups and conjugated double bonds. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects.
Comparison with Similar Compounds
Similar Compounds
3,7,11-Trimethyldodeca-2,4,6,10-tetraenal: Similar structure but with fewer double bonds and aldehyde groups.
4,8,12-Tetradecatrienal, 5,9,13-trimethyl-: Another related compound with a different arrangement of double bonds and functional groups.
Properties
CAS No. |
629610-45-3 |
|---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
2,7,11-trimethyltetradeca-2,4,6,8,10,12-hexaenedial |
InChI |
InChI=1S/C17H20O2/c1-15(8-4-5-9-17(3)14-19)10-6-11-16(2)12-7-13-18/h4-14H,1-3H3 |
InChI Key |
KPNPQLPDRUIOIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=CC=C(C)C=O)C=CC=C(C)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



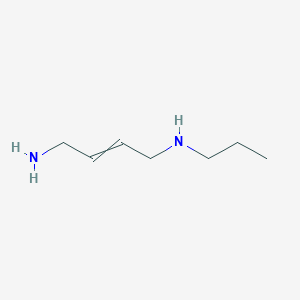
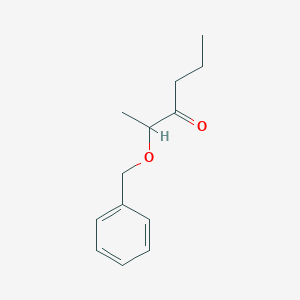
![Benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester](/img/structure/B14219695.png)
![Thiocyanic acid, [1-(phenylmethyl)-2-aziridinyl]methyl ester](/img/structure/B14219699.png)

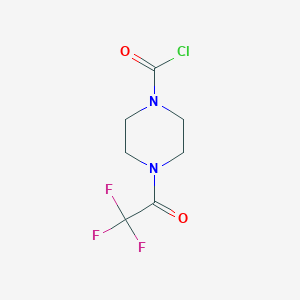
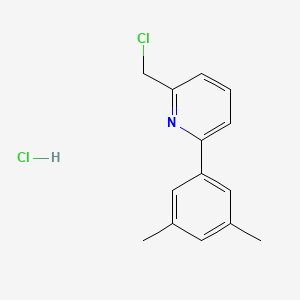
![N'-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B14219725.png)
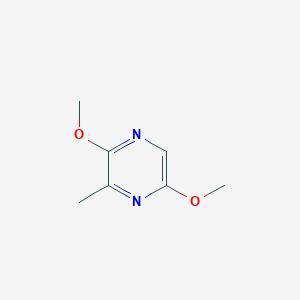
![2,3,4-Triphenyl-5-[4-(pyren-1-YL)phenyl]thiophene](/img/structure/B14219734.png)
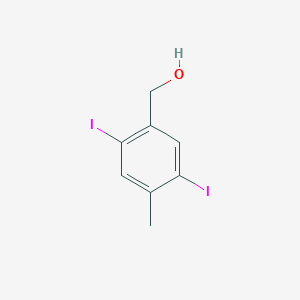

![2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one](/img/structure/B14219754.png)
